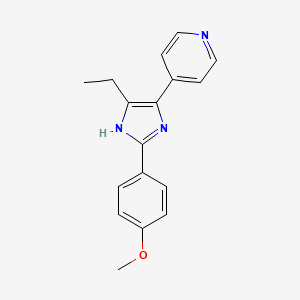
sb 202474
Descripción general
Descripción
SB 202474: es un compuesto químico conocido por su papel como control negativo en estudios que implican la inhibición de la quinasa de proteína 38 activada por mitógenos (MAPK). A diferencia de sus análogos, SB 202190 y SB 203580, que son potentes inhibidores de la p38 MAPK, this compound no inhibe esta quinasa. Esto lo hace valioso en la investigación científica para distinguir los efectos específicos de la inhibición de la p38 MAPK de los efectos no específicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de SB 202474 implica varios pasos, típicamente comenzando con la preparación de la estructura central del imidazol. La ruta sintética se puede resumir de la siguiente manera:
Formación del Anillo Imidazol: El paso inicial implica la ciclación de precursores apropiados para formar el anillo imidazol. Esto se puede lograr mediante la reacción de un aldehído con una amina y un nitrilo en condiciones ácidas.
Reacciones de Sustitución: Los pasos posteriores implican la introducción de varios sustituyentes en el anillo imidazol. Esto se realiza típicamente a través de reacciones de sustitución nucleofílica.
Ensamblaje Final: El paso final implica la unión del imidazol sustituido con un derivado de piridina para formar this compound.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores automatizados, el control preciso de las condiciones de reacción y técnicas de purificación como la cristalización y la cromatografía para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
SB 202474 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales del compuesto.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se utilizan reactivos como haluros de alquilo y cloruros de acilo en reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden introducir varios grupos alquilo o acilo.
Aplicaciones Científicas De Investigación
SB 202474 se utiliza ampliamente en la investigación científica debido a su papel como control negativo en estudios que implican la inhibición de la p38 MAPK. Sus aplicaciones incluyen:
Química: Se utiliza para estudiar la especificidad de los inhibidores de la p38 MAPK al proporcionar una línea de base para la comparación.
Biología: Ayuda a comprender el papel de la p38 MAPK en los procesos celulares como la inflamación, la apoptosis y la diferenciación celular.
Medicina: Se utiliza en estudios preclínicos para investigar el potencial terapéutico de los inhibidores de la p38 MAPK en enfermedades como el cáncer, los trastornos neurodegenerativos y las afecciones inflamatorias.
Industria: Se emplea en el desarrollo de nuevos fármacos dirigidos a la p38 MAPK.
Mecanismo De Acción
SB 202474 no inhibe la actividad de la p38 MAPK. En cambio, sirve como control negativo, lo que permite a los investigadores diferenciar entre los efectos específicos y no específicos de los inhibidores de la p38 MAPK. Los objetivos moleculares y las vías involucradas en su acción están relacionados principalmente con su similitud estructural con los inhibidores activos, lo que garantiza que se una a los mismos sitios sin ejercer efectos inhibitorios .
Comparación Con Compuestos Similares
Compuestos Similares
SB 202190: Un potente inhibidor de la p38 MAPK, utilizado en estudios para comprender el papel de la quinasa en varios procesos celulares.
SB 203580: Otro potente inhibidor de la p38 MAPK, ampliamente utilizado en investigación por su especificidad y efectividad.
Unicidad de SB 202474
Propiedades
IUPAC Name |
4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-15-16(12-8-10-18-11-9-12)20-17(19-15)13-4-6-14(21-2)7-5-13/h4-11H,3H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKGURNPAUBQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C2=CC=C(C=C2)OC)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


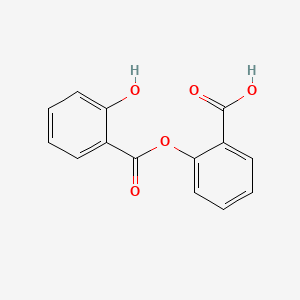
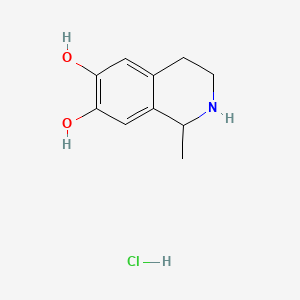

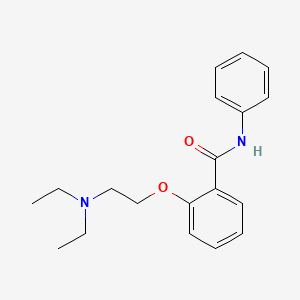
![(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione](/img/structure/B1681414.png)
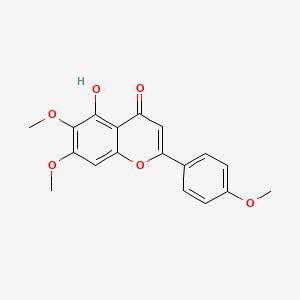

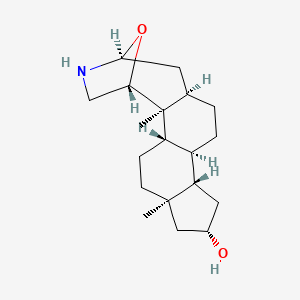
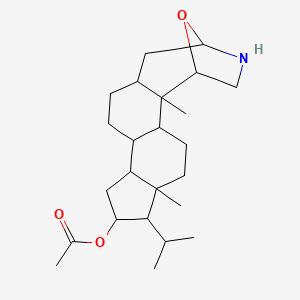

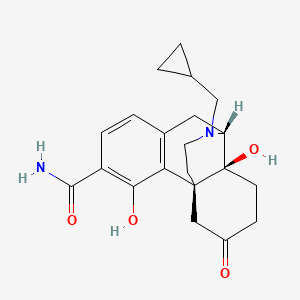
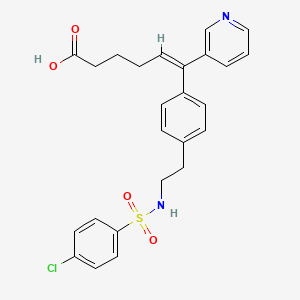
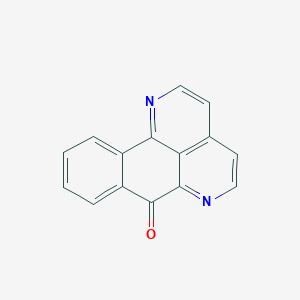
![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)
